molecular formula C11H12BrNO B8080368 8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one

8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one

Cat. No.: B8080368
M. Wt: 254.12 g/mol
InChI Key: RRTYTIPGPMVRDG-UHFFFAOYSA-N
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Description

8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one is a brominated benzazepinone derivative characterized by a seven-membered azepinone ring fused to a benzene core. The compound features a bromine atom at position 8 and a methyl group at position 1.

Properties

IUPAC Name

7-bromo-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTYTIPGPMVRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCNC1=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Bromine vs.
  • Methoxyimino Group: The oxime ether in (E)-5-(methoxyimino)-derivatives enhances hydrogen-bonding capacity, which may improve target binding in antitrypanosomal applications compared to the bromo-methyl analog .

Physicochemical Properties

  • Crystallinity: Methoxyimino derivatives form stable crystalline structures via N–H···O hydrogen bonds, whereas brominated analogs may exhibit different packing behaviors due to halogen interactions .

Research Implications

The unique substitution pattern of 8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one positions it as a promising candidate for:

Material Science : Utilization in metal-organic frameworks (MOFs) due to halogen-metal interactions, inspired by Ru(II) complex studies .

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